Benzenepropanoic acid, 3-hydroxy-5-iodo-

Description

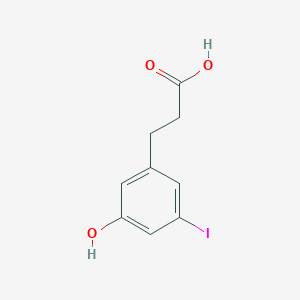

Benzenepropanoic acid, 3-hydroxy-5-iodo-, is a halogenated aromatic carboxylic acid derivative characterized by a propanoic acid chain attached to a benzene ring substituted with a hydroxyl (-OH) group at position 3 and an iodine atom at position 4. For example, iodine’s large atomic radius and polarizability distinguish it from smaller halogens (e.g., bromine or chlorine), influencing electronic effects (e.g., resonance stabilization) and steric hindrance .

Properties

IUPAC Name |

3-(3-hydroxy-5-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAHSOLGCIMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-hydroxy-5-iodo- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-hydroxybenzenepropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to introduce the iodine substituent.

Industrial Production Methods: Industrial production of Benzenepropanoic acid, 3-hydroxy-5-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

Oxidation: Benzenepropanoic acid, 3-hydroxy-5-iodo- can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Benzenepropanoic acid, 3-hydroxy-.

Substitution: Various substituted benzenepropanoic acids depending on the nucleophile used.

Scientific Research Applications

Benzenepropanoic acid, 3-hydroxy-5-iodo- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules through various substitution and coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its iodine substituent, which can be used in radiolabeling studies.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-hydroxy-5-iodo- involves its interaction with molecular targets through its hydroxy and iodine substituents. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

- 3-Bromo-5-(tert-butyl) Analogs (): A brominated analog, (3S)-3-(3-bromo-5-tert-butylphenyl)-...propanoic acid, shares steric bulk at position 5 but differs in halogen type. Bromine’s smaller size and lower electronegativity compared to iodine may reduce resonance effects and alter reactivity in substitution or coupling reactions.

3-(Benzotriazolyl)-5-tert-butyl-4-hydroxy Derivative () :

The benzotriazolyl substituent provides UV-absorbing properties, a feature absent in the iodinated compound. However, iodine’s heavy atom effect could enhance photostability or influence radiolabeling applications .

Hydroxyl-Substituted Derivatives

- Phloretic Acid (4-Hydroxybenzenepropanoic Acid) (): The hydroxyl group at position 4 in phloretic acid contributes to antioxidant activity by scavenging free radicals. The 3-hydroxy substitution in the target compound may shift antioxidant efficacy due to differences in resonance stabilization of the phenoxy radical .

- Ethyl 3-Hydroxy-3-Phenylpropanoate (): This β-hydroxy ester derivative demonstrates the impact of esterification on solubility and reactivity. The iodinated compound’s free carboxylic acid group would increase hydrophilicity compared to esterified analogs, affecting bioavailability .

Bulky Substituent Analogs

- 3,5-Bis(tert-butyl)-4-hydroxy-methyl Ester (): This compound’s tert-butyl groups provide steric protection to the phenolic -OH group, enhancing stability against oxidation. In contrast, iodine’s electron-withdrawing nature may reduce the hydroxyl group’s acidity, altering its chemical behavior in acidic environments .

Physicochemical Data (Inferred)

Q & A

Basic: What are the recommended synthetic routes for Benzenepropanoic acid, 3-hydroxy-5-iodo- to optimize yield and purity?

Answer:

Synthesis typically involves halogenation and functional group protection. A plausible route includes:

Iodination : Direct electrophilic iodination of 3-hydroxybenzenepropanoic acid using iodine monochloride (ICl) in acetic acid at 50–60°C to introduce the iodine substituent .

Protection of the hydroxy group : Use tert-butyldimethylsilyl (TBS) chloride to protect the 3-hydroxy group, minimizing side reactions during subsequent steps.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios of iodinating agents .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of Benzenepropanoic acid, 3-hydroxy-5-iodo-?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The iodine atom’s inductive effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).

- ¹³C NMR : Iodine’s electron-withdrawing effect shifts the carbonyl carbon (C=O) to ~170–175 ppm .

- IR Spectroscopy : Confirm the hydroxy group (broad peak ~3200–3500 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and confirms the iodine isotope pattern (m/z 306.97 for ¹²⁷I) .

Advanced: How do the electronic effects of the 3-hydroxy and 5-iodo substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Iodine Substituent : Acts as an electron-withdrawing group via inductive effects, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. The large atomic radius of iodine also sterically hinders certain reactions .

- Hydroxy Group : Enhances acidity (pKa ~4–5) due to resonance stabilization, making the compound prone to deprotonation under basic conditions. This affects solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Synergistic Effects : The meta arrangement of substituents creates a polarized electronic environment, favoring regioselective reactions at the 2- and 4-positions .

Advanced: What experimental strategies can mitigate degradation of Benzenepropanoic acid, 3-hydroxy-5-iodo- during long-term storage?

Answer:

- Storage Conditions :

- Stability Monitoring :

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated benzenepropanoic acid derivatives?

Answer:

- Assay Validation :

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting bioactivity .

- Use high-purity samples (≥95% by HPLC) to exclude impurities as confounding factors.

- Mechanistic Studies :

- Molecular docking simulations to predict binding affinities with target proteins (e.g., cyclooxygenase-2).

- Isotopic labeling (e.g., ¹²⁵I) to track metabolic pathways .

Basic: What solubility challenges are associated with Benzenepropanoic acid, 3-hydroxy-5-iodo- and how can they be addressed experimentally?

Answer:

- Solubility Profile : Poor aqueous solubility due to the hydrophobic iodine and aromatic ring. Solubility in DMSO (~10 mg/mL) makes it suitable for in vitro assays .

- Strategies :

Advanced: What role does the iodine atom play in modulating the compound’s interactions with biological targets?

Answer:

- Halogen Bonding : The iodine atom forms strong halogen bonds (X-bonding) with electron-rich residues (e.g., carbonyl oxygen in enzymes), enhancing binding affinity and selectivity .

- Metabolic Stability : Iodine’s size and electronegativity reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo.

- In Vitro Validation : Competitive inhibition assays (e.g., with non-iodinated analogs) quantify iodine’s contribution to target engagement .

Advanced: How can researchers validate analytical methods for quantifying trace impurities in Benzenepropanoic acid, 3-hydroxy-5-iodo-?

Answer:

- Method Development :

- Cross-Validation :

- Compare results with inductively coupled plasma mass spectrometry (ICP-MS) for iodine content verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.